Absence of Acetylcholinesterase (AChE) Inhibition at 100 µM Distinguishes 2-Acetyl-6-methylbenzoxazole from CNS-Active Benzoxazole Analogs
2-Acetyl-6-methylbenzoxazole shows no measurable inhibition of acetylcholinesterase (AChE) at a concentration of 100 µM . This stands in contrast to 2,5-disubstituted benzoxazole derivatives tested in the same assay class, which exhibit a broad AChE inhibitory range from 6.80% to 90.21% at comparable or lower molar concentrations [1]. For researchers seeking benzoxazole scaffolds devoid of off-target cholinergic activity—particularly in programs targeting non-CNS indications—this absence of AChE engagement provides a quantifiable differentiation point. The data support the selection of 2-acetyl-6-methylbenzoxazole over AChE-active 2,5-disubstituted analogs when CNS-related off-target effects must be avoided.
| Evidence Dimension | Acetylcholinesterase (AChE) inhibitory activity |
|---|---|
| Target Compound Data | No inhibition at 100 µM |
| Comparator Or Baseline | 2,5-Disubstituted benzoxazole derivatives (Compounds 1–13): AChE inhibition range 6.80%–90.21% at tested concentrations [1] |
| Quantified Difference | Target compound: 0% inhibition at 100 µM; Comparator class: up to 90.21% inhibition |
| Conditions | In vitro AChE enzyme inhibition assay (specific assay conditions for target compound: Aladdin assay ALA644625; comparator conditions: Zeitschrift für Naturforschung C, 2016, 71(11-12):409-413) |
Why This Matters
Absence of AChE inhibition mitigates risk of cholinergic off-target effects, relevant for selecting benzoxazole intermediates in metabolic, anti-infective, or anticancer programs where CNS activity is undesirable.
- [1] Temiz-Arpaci O, et al. Biological evaluation and docking studies of some benzoxazole derivatives as inhibitors of acetylcholinesterase and butyrylcholinesterase. Z Naturforsch C. 2016;71(11-12):409-413. View Source
